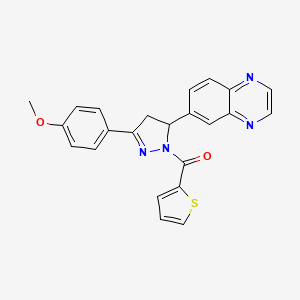
(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar molecules has been reported in the literature. For example, a novel AIE molecule of (2,3-bis(4-(dimethylamino)phenyl)quinoxalin-6-yl)(phenyl)methanone (designated as LD-red) was facilely synthesized through a single-step reaction with commercially available materials .Molecular Structure Analysis
The molecular structure of this compound includes a quinoxalin-6-yl group, a 4,5-dihydro-1H-pyrazol-1-yl group, a 4-methoxyphenyl group, and a thiophen-2-yl group.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been used in various applications. For instance, LD-red, a similar compound, has been used as a reversible fluorescent thermometer .Aplicaciones Científicas De Investigación
Synthesis and Molecular Studies
Convergent Synthesis and Cytotoxicity : A study presented a convergent synthesis of polysubstituted diheteroaryl methanones, closely related to the queried compound. These compounds were evaluated for cytotoxicity in human leukocytes, providing insights into potential medical applications (Bonacorso et al., 2016).
Antimicrobial Agents Design : Another study focused on the synthesis of quinoxaline-based propanones, similar in structure to the queried compound. These compounds exhibited substantial antimicrobial activity, showcasing their potential in treating infections (Kumar et al., 2014).
Corrosion Inhibition in Mild Steel : A research explored the application of quinoxaline-based propanones as corrosion inhibitors in mild steel. The studies included both experimental and computational approaches, revealing the efficiency of these compounds in protecting against corrosion (Olasunkanmi & Ebenso, 2019).
Molecular Docking Studies for Anticancer Activity : A novel series of pyrazoline incorporated isoxazole derivatives, similar to the queried compound, were designed and synthesized. These compounds were evaluated for anticancer activity against human breast cancer cell lines, highlighting the potential for cancer treatment applications (Radhika et al., 2020).
Spectroscopic Properties and Electrochemical Studies
Spectroscopic Properties of Substituted Derivatives : A study examined the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research can be instrumental in understanding the photophysical behaviors of similar compounds (Al-Ansari, 2016).
Electrochemical Synthesis and Properties : Research focused on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from compounds structurally related to the queried chemical. These derivatives possess anti-stress oxidative properties, indicating potential for therapeutic applications (Largeron & Fleury, 1998).
Structural and Functional Analysis
Structural Characterization and Synthesis : A study detailed the synthesis of a compound closely resembling the queried chemical, focusing on its crystal structure and confirming it through various spectral methods (Liu Fang-ming, 2012).
Isomorphous Structural Analysis : Research on isomorphous structures related to the queried compound revealed insights into the rule of chlorine-methyl exchange. This study aids in understanding the structural analogues of the compound (Swamy et al., 2013).
Propiedades
IUPAC Name |
[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-29-17-7-4-15(5-8-17)19-14-21(27(26-19)23(28)22-3-2-12-30-22)16-6-9-18-20(13-16)25-11-10-24-18/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFZAJYPURMZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

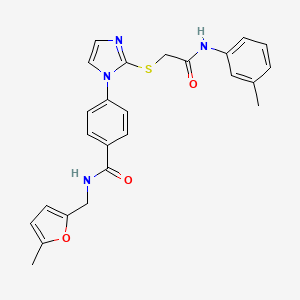
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2730501.png)
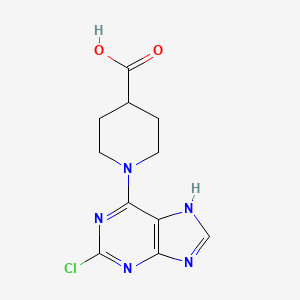
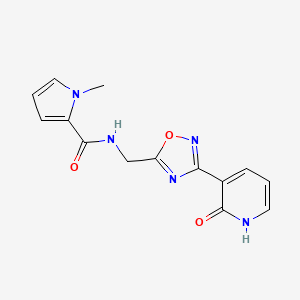
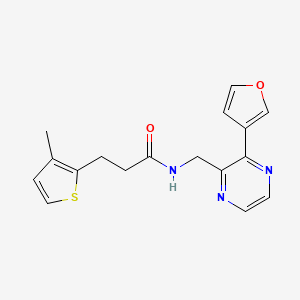
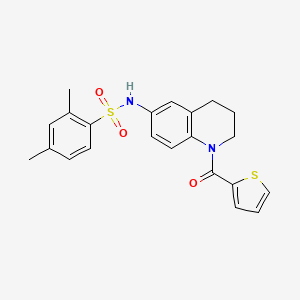
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730512.png)
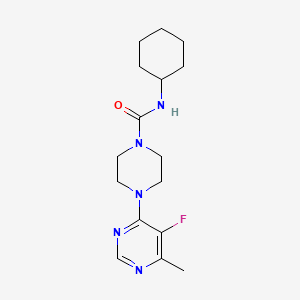
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2730516.png)
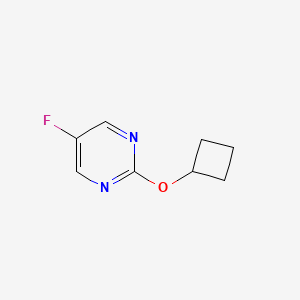
![2-[3-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B2730519.png)
![methyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2730520.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2730521.png)